Documented Synthetic Role in KLS-13019 Preparation vs. Saturated Analog
This compound is explicitly utilized as an intermediate in the synthesis of KLS-13019, whereas its saturated analog (ethyl 5-(3,5-dimethoxyphenyl)pentanoate, CAS 197178-54-4) is not employed in the same synthetic sequence based on publicly available literature [1]. The conjugated diene system is essential for the planned cross-coupling or olefination chemistry; the saturated analog would require additional oxidation/reduction steps, adding to cost and reducing overall yield.
| Evidence Dimension | Synthetic Utility in KLS-13019 Pathway |
|---|---|
| Target Compound Data | Documented use as intermediate (Kinney et al., 2016) [1] |
| Comparator Or Baseline | Ethyl 5-(3,5-dimethoxyphenyl)pentanoate (saturated analog) – no documented use in this pathway |
| Quantified Difference | Not applicable (binary applicability) |
| Conditions | Synthetic route to KLS-13019 as described in ACS Med. Chem. Lett. 2016 |
Why This Matters
For laboratories reproducing the Kinney et al. synthesis or developing improved routes to KLS-13019, sourcing the correct dienoate intermediate is a non-negotiable requirement that cannot be met by the saturated analog.
- [1] Kinney, W. A.; McDonnell, M. E.; Zhong, H. M.; Liu, C.; Yang, L.; Ling, W.; Qian, T.; Chen, Y.; Cai, Z.; Petkanas, D.; Brenneman, D. E. Discovery of KLS-13019, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability. ACS Med. Chem. Lett. 2016, 7 (4), 424–428. View Source
